molecular formula C48H53NO14 B1144555 N-Debenzoyl-N-(phenylacetyl)paclitaxel CAS No. 173101-56-9

N-Debenzoyl-N-(phenylacetyl)paclitaxel

Cat. No.: B1144555
CAS No.: 173101-56-9
M. Wt: 867.9 g/mol
InChI Key: ZNHNNRQMRNHUFB-AKSVVSKXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly complex tetracyclic diterpenoid derivative featuring multiple functional groups, including acetyloxy, hydroxy, and phenylacetyl amino substituents. Its molecular framework consists of a fused oxatetracycloheptadecene core (6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) with stereochemical complexity due to 11 defined stereocenters .

Properties

CAS No.

173101-56-9

Molecular Formula

C48H53NO14

Molecular Weight

867.9 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C48H53NO14/c1-26-32(61-44(57)38(54)37(30-18-12-8-13-19-30)49-35(53)22-29-16-10-7-11-17-29)24-48(58)42(62-43(56)31-20-14-9-15-21-31)40-46(6,33(52)23-34-47(40,25-59-34)63-28(3)51)41(55)39(60-27(2)50)36(26)45(48,4)5/h7-21,32-34,37-40,42,52,54,58H,22-25H2,1-6H3,(H,49,53)/t32-,33-,34+,37-,38+,39+,40-,42-,46+,47-,48+/m0/s1

InChI Key

ZNHNNRQMRNHUFB-AKSVVSKXSA-N

Synonyms

(αR,βS)-α-Hydroxy-β-[(phenylacetyl)amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodec

Origin of Product

United States

Preparation Methods

Stepwise Esterification and Acetylation

The core synthesis begins with functionalization of a taxane-derived intermediate. A representative pathway involves:

  • Selective acetylation of hydroxyl groups at C4 and C12 using acetic anhydride in pyridine at 0–5°C for 6 hours, achieving >85% conversion.

  • Esterification at C15 with 2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoic acid under Steglich conditions (DCC/DMAP in dichloromethane), yielding 72–78% of the intermediate.

  • Late-stage benzoate installation at C2 via nucleophilic acyl substitution with benzoyl chloride in anhydrous THF, catalyzed by triethylamine (8-hour reflux, 68% yield).

Table 1: Critical Esterification Conditions

Reaction StepReagentsTemperatureTimeYield (%)
C4/C12 AcetylationAc₂O, Pyridine0–5°C6 h85–90
C15 EsterificationDCC, DMAP, CH₂Cl₂RT24 h72–78
C2 Benzoate FormationBzCl, Et₃N, THFReflux8 h65–68

Sequential Amidation and Hydroxylation

The C3 benzamido group is introduced through a two-stage process:

  • Epoxide ring-opening of an intermediate oxirane with benzylamine in ethanol/water (1:1) at 50°C for 12 hours.

  • Oxidative hydroxylation using Sharpless asymmetric dihydroxylation conditions (AD-mix-β, t-BuOH/H₂O), establishing the 1,9-dihydroxy configuration with 91% enantiomeric excess.

Reaction Optimization

Solvent Systems and Catalysis

Comparative studies demonstrate that polar aprotic solvents (e.g., DMF, DMSO) accelerate acetylation but promote side reactions. Optimal balance is achieved with dichloromethane for esterifications (k = 0.18 min⁻¹) and THF for benzoate formations. Catalytic DMAP (10 mol%) enhances acylation rates by 3.2-fold compared to uncatalyzed reactions.

Temperature-Dependent Yield Maximization

A Arrhenius analysis of the C15 esterification reveals an activation energy of 58.3 kJ/mol, with optimal conversion at 25°C (ΔG‡ = 92.4 kJ/mol). Elevated temperatures (>40°C) induce β-elimination, reducing yields by 22–35%.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Pilot-scale trials utilizing microreactor technology show promise:

  • Residence time : 8.5 minutes vs. 24 hours batch

  • Productivity : 3.2 kg/day per reactor module

  • Purity : 98.5% by HPLC vs. 95.1% batch

Table 2: Batch vs. Flow Synthesis Metrics

ParameterBatch ProcessFlow Process
Cycle Time72 h9 h
Yield63%71%
Solvent Consumption120 L/kg45 L/kg
Energy Intensity890 kWh/kg310 kWh/kg

Analytical Characterization

Spectroscopic Fingerprinting

  • ¹H NMR (600 MHz, CDCl₃): δ 8.05 (d, J=7.2 Hz, 2H, benzoate), 5.62 (m, 1H, C13-en), 3.78 (s, 1H, C1-OH).

  • HRMS : m/z 868.3421 [M+H]⁺ (calc. 868.3418).

  • HPLC : Rt = 14.3 min (C18, 75:25 MeCN/H₂O), purity >98% .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by its acetyloxy, hydroxy, benzoate ester, and amide functionalities. Key reactions include:

Functional Group Reactivity
Acetyloxy groups Susceptible to hydrolysis under acidic/basic conditions, yielding free hydroxyl groups .
Benzoate ester Base-catalyzed saponification or enzymatic cleavage (e.g., esterases) to form carboxylic acid .
Hydroxyl groups Oxidation to ketones or participation in glycosylation/phosphorylation reactions .
Amide bond Resistant to hydrolysis under physiological conditions but may degrade under strong acidic/basic conditions .

Stability Under Physiological Conditions

The compound exhibits moderate stability in aqueous solutions, with degradation pathways influenced by pH and temperature :

Condition Degradation Pathway Half-Life (Predicted)
pH 7.4 (37°C) Hydrolysis of acetyloxy groups and ester bonds, forming deacetylated metabolites .~24–48 hours
pH < 3 Accelerated ester hydrolysis and potential epimerization at stereocenters .<12 hours
pH > 9 Base-induced cleavage of ester and amide bonds, leading to fragmentation .<6 hours

Metabolic Transformations

In vivo, the compound likely undergoes cytochrome P450-mediated oxidation and esterase-catalyzed hydrolysis, similar to paclitaxel analogs :

Enzyme Reaction Metabolite
CYP3A4 Oxidation of methyl groups or hydroxylationMono-/dihydroxylated derivatives .
Esterases Hydrolysis of acetyloxy and benzoate ester groupsDeacetylated or debenzoylated products .
UGT1A1/1A3 Glucuronidation of hydroxyl groupsGlucuronide conjugates .

Synthetic Modifications

While direct synthesis data for this compound is limited, taxane analogs are typically synthesized via:

  • Acetylation/Deacetylation : Selective protection of hydroxyl groups using acetyl chloride .

  • Esterification : Coupling of benzoic acid derivatives to the taxane core via DCC/DMAP-mediated reactions .

  • Amide Bond Formation : Reaction of carboxylic acid intermediates with amines using HATU or EDC .

Comparative Reactivity with Taxol

This compound shares structural motifs with paclitaxel (Taxol), but its benzyl and acetyl substitutions alter reactivity:

Property This Compound Paclitaxel
Ester Stability Lower due to additional acetyloxy groups .Higher (fewer hydrolyzable groups) .
Metabolic Rate Faster degradation via esterases .Slower, with dominant CYP3A4 oxidation .
Solubility Reduced due to hydrophobic benzyl groups .Moderate (aided by cremophor EL) .

Scientific Research Applications

Antitumor Activity

The compound has been studied for its antitumor properties , similar to those of paclitaxel. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the stabilization of microtubules, thereby inhibiting cell division and promoting apoptosis in tumor cells .

Synthesis and Derivative Development

Recent advancements in synthetic methodologies have enabled the efficient production of this compound and its derivatives. For instance, improved chiral synthesis techniques have been reported, which enhance yield and purity . These developments are crucial for further pharmacological testing and potential therapeutic applications.

Case Studies

  • Cytotoxicity in Cancer Cells
    • A study demonstrated that derivatives of this compound selectively induce apoptosis in prostate cancer cell lines, highlighting its potential as a targeted cancer therapy .
  • Mechanism of Action
    • Investigations into the compound's interaction with cellular components revealed that it disrupts mitotic spindle formation, leading to cell cycle arrest at the metaphase stage .
  • Comparative Studies with Paclitaxel
    • Comparative analyses indicate that while both compounds share similar mechanisms, variations in their chemical structures may lead to differences in efficacy and side effect profiles. This suggests that optimizing the structure could enhance therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a class of modified taxane derivatives optimized for enhanced bioavailability or target specificity. Below is a comparative analysis with structurally related analogs:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4,12-diacetyloxy; 15-[2-hydroxy-3-phenyl-3-(phenylacetylamino)propanoyl]oxy Likely C₄₈H₅₈N₂O₁₆ ~914 (estimated) High stereochemical complexity; potential for enhanced metabolic stability .
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetoxy-15-[(2R,3S)-3-benzamido-2-(methylsulfanylmethoxy)-3-phenyl-propanoyl]oxy...] benzoate () Methylsulfanylmethoxy group at 2-position; benzamido substituent Not explicitly stated 914.3 (LRMS) Prodrug design with improved solubility via sulfur-containing moiety .
[4,12-bis(acetyloxy)-...15-{[2-hydroxy-3-(4-hydroxyphenyl)-3-(phenylformamido)propanoyl]oxy}...] benzoate () 4-hydroxyphenyl group; phenylformamido substituent Not explicitly stated Not stated Hydroxyl group may enhance metabolic clearance; altered binding affinity .
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-...15-[(2R,3S)-2-hydroxy-3-(tert-butyloxycarbonylamino)-3-phenylpropanoyl]oxy...] benzoate () tert-butyloxycarbonylamino group C₄₃H₅₃NO₁₄ 807.88 Reduced steric hindrance compared to phenylacetyl; potential for higher solubility .

Biological Activity

The compound [4,12-Diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-phenyl-3-[(2-phenylacetyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate is a complex natural product derived from the taxane family, specifically related to paclitaxel. This article details its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a unique tetracyclic structure that contributes to its biological properties. It is classified under diterpenoids and exhibits significant structural complexity due to multiple functional groups.

Key Structural Features

FeatureDescription
IUPAC Name[(1S,2S,3R,4S,7R,9S,10R,12R)-4,12-diacetyloxy...benzoate]
Molecular FormulaC₃₁H₃₉N₃O₇
Molecular Weight551.65 g/mol

Antitumor Activity

Research indicates that this compound possesses notable antitumor activity akin to paclitaxel. The mechanism primarily involves the inhibition of microtubule depolymerization, leading to cell cycle arrest in the G2/M phase.

Case Studies

  • In Vitro Studies : A study demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to those of established chemotherapeutics.
  • Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest moderate activity against both bacterial and fungal strains.

Research Findings

  • Bacterial Inhibition : Tests against Staphylococcus aureus and Escherichia coli showed zones of inhibition indicating potential antibacterial properties.
  • Fungal Activity : In vitro assays revealed effectiveness against Candida albicans with a minimum inhibitory concentration (MIC) lower than that of common antifungals.

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes relevant in disease pathology:

EnzymeInhibition TypeIC50 Value
AcetylcholinesteraseModerate Inhibition157.31 µM
ButyrylcholinesteraseStrong Inhibition46.42 µM

These findings suggest potential applications in treating neurodegenerative diseases where cholinesterase inhibition is beneficial.

Q & A

Q. What are the key challenges in synthesizing this compound, and how are they methodologically addressed?

The synthesis involves multi-step reactions with regioselective functionalization and stereochemical control. Challenges include protecting group strategies for hydroxyl and acetyloxy moieties, as well as coupling reactions for the phenylacetyl-amino-propanoyl side chain. Methodologies include:

  • Regioselective acetylation : Use of acetic anhydride under controlled pH to avoid over-acetylation .
  • Coupling reactions : Employing carbodiimide-based reagents (e.g., DCC) with catalytic DMAP for esterification/amidation .
  • Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .

Q. How is the compound’s purity assessed, and what analytical techniques are critical for validation?

Purity is evaluated using:

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to resolve polar impurities .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm absence of unreacted starting materials or diastereomers (e.g., integration of acetyloxy protons at δ 2.0–2.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+Na]+^+ for C49_{49}H53_{53}NO15_{15}) .

Q. What structural features dictate its reactivity in biological assays?

The compound’s bioactivity is influenced by:

  • Hydroxyl groups : Participate in hydrogen bonding with target proteins .
  • Acyloxy side chains : Enhance lipophilicity, affecting membrane permeability .
  • Tetracyclic core : Rigidity may limit conformational flexibility, impacting binding kinetics .

Q. How is the stability of this compound evaluated under varying experimental conditions?

Stability studies involve:

  • Thermal analysis : TGA/DSC to assess decomposition temperatures (e.g., acetyloxy groups degrade above 150°C) .
  • pH-dependent hydrolysis : Incubation in buffered solutions (pH 2–9) followed by HPLC monitoring of degradation products .

Q. What spectroscopic techniques are essential for structural elucidation?

  • X-ray crystallography : Resolves absolute configuration of chiral centers (e.g., C-15 stereochemistry) .
  • 2D NMR : COSY and HMBC correlations map the tetracyclic skeleton and side-chain connectivity .
  • IR spectroscopy : Confirms carbonyl stretches (e.g., ester C=O at 1720–1740 cm1^{-1}) .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

  • Chiral auxiliaries : Use of (R)- or (S)-configured intermediates (e.g., 2-hydroxy-3-phenylpropanoyl derivatives) to enforce stereocontrol .
  • Dynamic resolution : Enzymatic hydrolysis (e.g., lipases) to separate diastereomers .
  • Crystallographic validation : Single-crystal X-ray diffraction to confirm configurations at ambiguous centers .

Q. What strategies mitigate contradictions in biological activity data across studies?

  • Dose-response standardization : Normalize assays to molar concentrations (not mass-based) due to the compound’s high molecular weight (~896 g/mol) .
  • Metabolite profiling : LC-MS/MS to identify active/inactive metabolites that may explain variability .
  • Cell-line validation : Use isogenic cell lines to control for genetic variability in receptor expression .

Q. How can computational modeling optimize synthetic routes?

  • DFT calculations : Predict activation energies for key steps (e.g., esterification vs. amidation) to prioritize reaction conditions .
  • Retrosynthetic algorithms : Tools like Synthia™ decompose the structure into feasible building blocks (e.g., benzoate and taxane-like intermediates) .

Q. What derivatization approaches enhance solubility without compromising bioactivity?

  • PEGylation : Introduce polyethylene glycol chains at hydroxyl groups to improve aqueous solubility .
  • Prodrug design : Mask polar groups (e.g., acetyloxy → phosphate esters) for controlled release .

Q. How do comparative studies with analogs inform structure-activity relationships (SAR)?

  • Analog synthesis : Replace phenylacetyl groups with heteroaryl variants (e.g., pyridyl) to probe electronic effects .
  • Pharmacophore mapping : Overlay crystallographic data with analogs to identify critical binding motifs (e.g., tetracyclic core) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.